molecular formula C21H23N3O2 B11322973 2-(4-ethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-ethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11322973
M. Wt: 349.4 g/mol
InChI Key: DYPQOXJQJPNVKE-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a pyrazolyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves several steps. One common method includes the following steps:

    Formation of Grignard Reagent: Reacting 2,6-diethyl-4-methyl halogenated benzene with magnesium to generate a Grignard reagent.

    Addition of Ethylene Oxide: Adding ethylene oxide to the Grignard reagent to produce 2-(2,6-diethyl-4-methyl phenyl)-ethanol.

    Oxidation: Oxidizing the 2-(2,6-diethyl-4-methyl phenyl)-ethanol to form 2-(2,6-diethyl-4-methyl phenyl)-acetic acid.

    Esterification: Reacting the acetic acid with methanol to generate 2-(2,6-diethyl-4-methylphenyl)-methyl acetate.

    Final Reaction: Reacting the methyl acetate with alkali and dimethyl formate to produce the final compound.

Chemical Reactions Analysis

2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethylphenoxy group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE stands out due to its unique structure and properties. Similar compounds include:

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O2/c1-3-17-8-10-19(11-9-17)26-15-21(25)23-20-12-13-22-24(20)14-18-6-4-16(2)5-7-18/h4-13H,3,14-15H2,1-2H3,(H,23,25)

InChI Key

DYPQOXJQJPNVKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)C

Origin of Product

United States

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